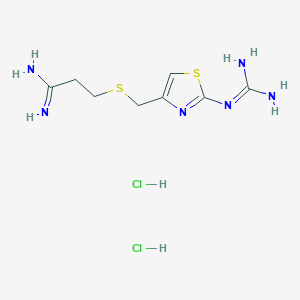
Methyl 1-(4-hydroxyphenoxy)cyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(4-hydroxyphenoxy)cyclopropanecarboxylate is an organic compound with the molecular formula C11H12O4 It is a derivative of cyclopropane carboxylate, featuring a hydroxyphenoxy group attached to the cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(4-hydroxyphenoxy)cyclopropanecarboxylate typically involves the reaction of 4-hydroxyphenol with cyclopropanecarboxylic acid derivatives. One common method includes the esterification of cyclopropanecarboxylic acid with methanol in the presence of a strong acid catalyst, followed by the reaction with 4-hydroxyphenol under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted phenoxy derivatives depending on the reagents used.
Applications De Recherche Scientifique
Methyl 1-(4-hydroxyphenoxy)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the synthesis of specialty chemicals and advanced materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of Methyl 1-(4-hydroxyphenoxy)cyclopropanecarboxylate largely depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyphenoxy group can form hydrogen bonds and participate in various interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Methyl 1-(4-hydroxyphenyl)cyclopropanecarboxylate: Similar structure but with a phenyl group instead of a phenoxy group.
Methyl 1-(hydroxymethyl)cyclopropanecarboxylate: Features a hydroxymethyl group instead of a hydroxyphenoxy group.
Uniqueness: Methyl 1-(4-hydroxyphenoxy)cyclopropanecarboxylate is unique due to the presence of the hydroxyphenoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and potential for forming various derivatives, making it a versatile building block in synthetic chemistry.
Propriétés
Formule moléculaire |
C11H12O4 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
methyl 1-(4-hydroxyphenoxy)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H12O4/c1-14-10(13)11(6-7-11)15-9-4-2-8(12)3-5-9/h2-5,12H,6-7H2,1H3 |
Clé InChI |
GXTFYNKDSXKWJJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CC1)OC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Benzo[b]thiophen-7-yl-p-tolylmethanol](/img/structure/B8379585.png)


